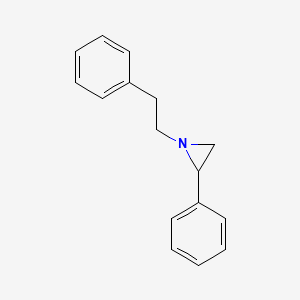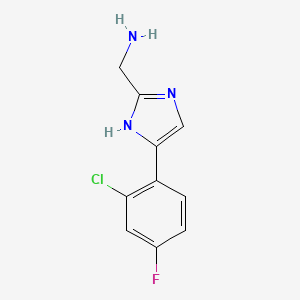
2-Phenyl-1-(2-phenylethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-2-phenylaziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenethyl-2-phenylaziridine can be synthesized through various methods. One common approach involves the cyclization of 2-amino alcohols. For instance, tosylation of 2-amino alcohols followed by in situ cyclization using potassium hydroxide in a water/dichloromethane mixture can yield aziridines . Another method involves the reaction of phenethylamine with phenylaziridine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of 1-Phenethyl-2-phenylaziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles such as alcohols, thiols, and anilines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: Substitution reactions can occur at the phenyl or phenethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Ring Opening: Copper(II) triflate, dichloromethane, and various nucleophiles (alcohols, thiols, anilines).
Oxidation and Reduction: Specific reagents and conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions include primary amines, substituted aziridines, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenethyl-2-phenylaziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Medicine: Derivatives of 1-Phenethyl-2-phenylaziridine may have potential therapeutic applications, although specific examples are not extensively documented.
Mechanism of Action
The mechanism of action of 1-Phenethyl-2-phenylaziridine involves the nucleophilic ring opening of the aziridine ring. This process can lead to the formation of primary amines and other derivatives. The compound’s reactivity is primarily due to the strain in the three-membered ring, which makes it susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Phenethyl-2-phenylaziridine can be compared with other aziridines and related compounds:
Properties
CAS No. |
4164-22-1 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-phenyl-1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-12-17-13-16(17)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
ZTSNYHQXLQARLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)


![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)




